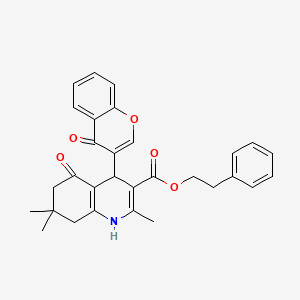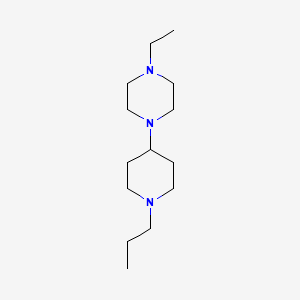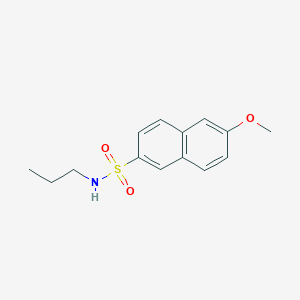
2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenyl Moiety: This step involves the synthesis of the chromenyl group, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.
Coupling of the Chromenyl and Hexahydroquinoline Units: The final step involves the coupling of the chromenyl and hexahydroquinoline units through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or chromenyl moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Substitution reactions might occur at the aromatic rings or at the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Quinoline derivatives are known for their role in the development of antimalarial drugs, and this compound could be a candidate for similar research.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors in the body. This interaction can inhibit or activate specific pathways, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: A well-known antimalarial drug.
Chloroquine: Another antimalarial drug with a quinoline structure.
Quinacrine: Used in the treatment of giardiasis and malaria.
Uniqueness
What sets 2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of a chromenyl and hexahydroquinoline moiety. This dual structure could confer unique biological activities and make it a valuable compound for further research.
Propriétés
IUPAC Name |
2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxochromen-3-yl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-18-25(29(34)35-14-13-19-9-5-4-6-10-19)26(27-22(31-18)15-30(2,3)16-23(27)32)21-17-36-24-12-8-7-11-20(24)28(21)33/h4-12,17,26,31H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKGEGVWNDIWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=CC=CC=C4C3=O)C(=O)OCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B5022011.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022012.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B5022015.png)
![4-[2-(12,12-Dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B5022020.png)
![1-nitro-4-[(phenylthio)methoxy]benzene](/img/structure/B5022028.png)
![2-(4-methoxyphenyl)-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5022048.png)


![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B5022075.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)
![4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B5022101.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5022111.png)

